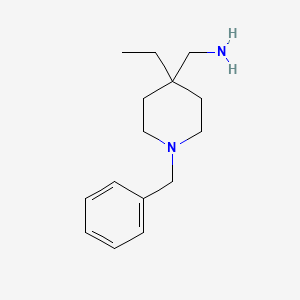

(1-Benzyl-4-ethylpiperidin-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1-Benzyl-4-ethylpiperidin-4-yl)methanamine” is a chemical compound with the CAS Number 1423032-82-9. It has a molecular weight of 204.32 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “(1-Benzyl-4-ethylpiperidin-4-yl)methanamine” is1S/C13H20N2/c14-10-12-6-8-15 (9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis

“(1-Benzyl-4-ethylpiperidin-4-yl)methanamine” has a boiling point of 99-103C/0.3mb . It is a liquid at room temperature .Scientific Research Applications

Antidepressant-like Activity

Research has indicated that derivatives of 1-Benzyl-4-ethylpiperidin-4-yl)methanamine, such as 1-(1-benzoylpiperidin-4-yl)methanamine, show promise as antidepressants. Specifically, these compounds have been designed as biased agonists of serotonin 5-HT1A receptors, demonstrating a preference for ERK1/2 phosphorylation. This characteristic has been linked to robust antidepressant-like activity in preclinical studies (Sniecikowska et al., 2019).

Antimicrobial Properties

Some derivatives of 1-Benzyl-4-ethylpiperidin-4-yl)methanamine have been synthesized and evaluated for their antimicrobial activities. For instance, 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamines were found to exhibit varying degrees of antibacterial and antifungal activity (Visagaperumal et al., 2010).

Anticonvulsant Potential

Derivatives of this compound have also been explored for their anticonvulsant properties. Schiff bases of 3-aminomethyl pyridine, for instance, have shown protective effects against seizures when administered intraperitoneally in various models (Pandey & Srivastava, 2011).

Catalytic Applications

In the realm of chemistry, derivatives of 1-Benzyl-4-ethylpiperidin-4-yl)methanamine have been used in catalytic applications. For example, 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and shown to be effective in C–H bond activation, leading to the formation of unsymmetrical NCN′ pincer palladacycles with good activity and selectivity (Roffe et al., 2016).

Cytotoxic Agents

In cancer research, certain N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which can be derived from 1-Benzyl-4-ethylpiperidin-4-yl)methanamine, have shown potential as cytotoxic agents against various cancer cell lines. Some of these compounds have exhibited comparable or even better cytotoxic activity than doxorubicin, a commonly used chemotherapy drug (Ramazani et al., 2014).

Stabilization of Parallel Turn Conformations

In peptide research, derivatives like tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine have been designed to stabilize parallel turn conformations in short peptide sequences, demonstrating the compound's utility in the field of bioorganic chemistry (Bucci et al., 2018).

Imaging and Photocytotoxicity

Iron(III) complexes involving derivatives like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been synthesized for their applications in cellular imaging and photocytotoxicity. These complexes are known to exhibit significant photocytotoxicity in red light, making them of interest for medical imaging and cancer therapy (Basu et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H314, H315, H318, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes severe skin burns and eye damage (H314), causes skin irritation (H315), causes serious eye damage (H318), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name |

(1-benzyl-4-ethylpiperidin-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-15(13-16)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7H,2,8-13,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQROPHOWGHQBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)CC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyl-4-ethylpiperidin-4-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)

amine hydrochloride](/img/structure/B1376555.png)

![N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride](/img/structure/B1376563.png)